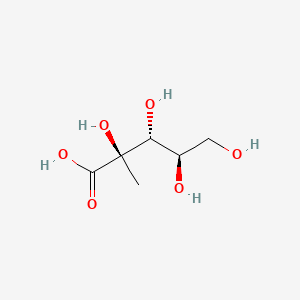

2-C-Methyl-D-ribonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7473-35-0 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-methylpentanoic acid |

InChI |

InChI=1S/C6H12O6/c1-6(12,5(10)11)4(9)3(8)2-7/h3-4,7-9,12H,2H2,1H3,(H,10,11)/t3-,4-,6-/m1/s1 |

InChI Key |

RJVPHXILZGIYQT-ZMIZWQJLSA-N |

Isomeric SMILES |

C[C@@]([C@@H]([C@@H](CO)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(C(CO)O)O)(C(=O)O)O |

Origin of Product |

United States |

Isolation from Natural Sources

Detailed investigations into scientific literature have not yielded any instances of 2-C-Methyl-D-ribonic acid being isolated from plant, animal, or microbial sources. The primary focus of existing research revolves around the chemical synthesis of this compound and its derivatives, such as 2-C-methyl-D-ribono-1,4-lactone. The absence of reports on its natural isolation indicates that it is likely not a common metabolite in the studied organisms.

Precursors in Biological Systems

Consistent with the lack of information on its natural occurrence, the precursors and biosynthetic pathway for 2-C-Methyl-D-ribonic acid in biological systems are also unknown. While the biosynthesis of various other branched-chain sugar acids has been elucidated, no such pathway has been described for this compound. The chemical synthesis of this compound typically involves laboratory-based reactions and does not provide insight into potential biological precursors.

Further research is required to determine if this compound exists in nature and to uncover the potential enzymatic reactions and precursor molecules that would be involved in its biogenesis.

Chemical Synthesis Methodologies for 2 C Methyl D Ribonic Acid and Its Lactone Form

Total Synthesis Approaches

Synthesis from D-RiboseWhile D-fructose is a more historically prominent starting material, synthetic routes from D-ribose are conceptually feasible given the vast chemistry developed for ribose modifications. A plausible synthesis of 2-C-methyl-D-ribonic acid from D-ribose would involve a sequence of protection, introduction of the C-2 methyl group, oxidation, and deprotection.

Initially, the hydroxyl groups of D-ribose must be selectively protected to allow for specific modification at the C-1 and C-2 positions. google.com For instance, the 5-hydroxyl group can be protected with a trityl group, and the 2,3-hydroxyls can be protected as an acetonide. google.comorgsyn.org The anomeric position could then be manipulated to form an open-chain aldehyde, which is subsequently reduced to a tetrol. google.com Following this, selective oxidation of the C-1 alcohol to an aldehyde, followed by a Grignard reaction with a methylmagnesium halide or a similar C-1 nucleophile, would install the required methyl group at the C-2 position. The final steps would involve oxidation of the C-1 aldehyde to a carboxylic acid and removal of the protecting groups to yield the target molecule. These types of transformations, including protection, oxidation, and the addition of carbon substituents, are fundamental in carbohydrate chemistry. researchgate.net

Synthesis from D-FructoseThe most established method for synthesizing 2-C-methyl-D-ribono-1,4-lactone is the treatment of D-fructose with a base, a reaction first reported by Kiliani in the late 19th century.google.comThis process involves an intramolecular rearrangement and yields the saccharinic acid lactone. Typically, calcium hydroxide (B78521) or calcium oxide in an aqueous solution is used to effect this transformation.google.comgoogle.com

The reaction proceeds by dissolving D-fructose in water, followed by the addition of a base like calcium oxide while maintaining the temperature between 20-35 °C. google.com After a reaction period, the system's pH is adjusted to 2.2-2.5 to facilitate the isolation of the product lactone. google.com Historically, this synthesis suffered from very low yields, often around 10%. google.com However, process refinements have sought to improve this outcome. google.comgoogle.com The use of butanone as an extraction solvent, which can be recycled, has been proposed to simplify the process and enhance its suitability for larger-scale production. google.com

Table 1: Synthesis of 2-C-Methyl-D-ribono-1,4-lactone from D-Fructose

| Starting Material | Reagent | Solvent | Temperature (°C) | Final pH | Reported Yield (%) | Source |

| D-Fructose | Calcium Oxide (CaO) | Water | 20-35 | 2.2-2.5 | ~9.7-13.6 | google.comgoogle.com |

| D-Fructose | Calcium Hydroxide (Ca(OH)₂) | Water | Not specified | Not specified | ~10 | google.com |

Stereoselective and Chemoenzymatic Synthesis

The synthesis of this compound inherently involves stereochemical challenges, as the creation of the new chiral center at C-2 must be controlled. In the synthesis from D-fructose, the formation of the lactone product is a diastereoselective process. researchgate.net

While specific chemoenzymatic routes for this compound are not extensively documented in the literature, this approach is a powerful tool in modern carbohydrate synthesis. nih.govresearchgate.net Chemoenzymatic methods combine the precision of enzymatic transformations with the versatility of chemical reactions. chemrxiv.org For example, sialic acid aldolases have been used to synthesize modified nine-carbon sugars from six-carbon monosaccharides, demonstrating the potential for enzymes to catalyze the formation of complex sugar acids. nih.gov A hypothetical chemoenzymatic route could involve an enzymatic aldol (B89426) addition to a suitably protected four or five-carbon sugar aldehyde to stereoselectively install the C-2 methyl and C-1 carboxyl precursors.

Optimization of Synthetic Yields and Processes

The optimization of synthetic routes to 2-C-methyl-D-ribono-1,4-lactone is critical for its accessibility as a starting material in various synthetic applications, including the preparation of branched nucleosides and complex piperidines. nih.gov Research has focused on improving yields and simplifying procedures to make the synthesis more efficient and scalable.

One common synthetic approach begins with D-fructose. A method has been developed that involves dissolving D-fructose in water and then adding calcium oxide while maintaining the temperature between 20-35°C. google.com After the reaction period, the pH of the system is adjusted to 2.2-2.5 to yield the product solution. This process is noted for its simplicity, use of water as a solvent, and the recyclability of butanone as an extraction reagent, which reduces environmental impact and improves the potential for large-scale production. google.com

Table 2: Comparison of Synthetic Yields for 2-C-Methyl-D-ribono-1,4-lactone

| Starting Material | Key Reagents | Reported Yield | Scale | Reference |

|---|---|---|---|---|

| Glucose | Dimethylamine, Calcium oxide | 27% | Small Scale | google.com |

| Glucose | Dimethylamine, Calcium oxide | 20% | Larger Scale | google.com |

| D-fructose | Calcium oxide, Water | 13.6% | Not specified | google.com |

Derivatives and Analogs of 2 C Methyl D Ribonic Acid: Synthetic and Research Relevance

Synthesis of 2-C-Methyl-D-ribono-1,4-lactone

2-C-Methyl-D-ribono-1,4-lactone is a key derivative of 2-C-methyl-D-ribonic acid. tandfonline.comguidechem.com Its synthesis can be achieved through various methods, including the thermal rearrangement of D-xylose. biosynth.com Another reported synthesis starts from 2,3-O-isopropylidene-D-glyceraldehyde. tandfonline.com The lactone is a white crystalline solid with a molecular formula of C6H10O5. guidechem.combiosynth.com

Table 1: Physicochemical Properties of 2-C-Methyl-D-ribono-1,4-lactone

| Property | Value |

|---|---|

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 492-30-8 |

| Melting Point | 158-159 °C |

This table is based on data from reference guidechem.com.

Role as a Key Synthetic Intermediate

2-C-Methyl-D-ribono-1,4-lactone is a valuable intermediate in organic synthesis. It is particularly useful in the synthesis of enantiomerically pure 4-substituted riboses. chemicalbook.com This allows for the creation of diverse ribose derivatives with specific stereochemistry. chemicalbook.com Furthermore, it serves as a precursor for the synthesis of various bioactive molecules, including herbicidal esters and branched nucleosides. guidechem.comchemicalbook.com The lactone's structure, with its multiple chiral centers, makes it a valuable chiral template for the synthesis of complex natural products.

Formation via Amadori Rearrangement

The formation of 2-C-Methyl-D-ribono-1,4-lactone can be associated with the Amadori rearrangement. chemicalbook.com This reaction is a key step in the Maillard reaction, which occurs between reducing sugars and amino acids. wikipedia.orgbiosyn.com The Amadori rearrangement involves the isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org In the context of 2-C-Methyl-D-ribono-1,4-lactone, this rearrangement can lead to the formation of saccharinic acids and lactones, which are valuable synthetic intermediates. chemicalbook.com The reaction essentially converts reducing sugars into useful building blocks for more complex molecules. chemicalbook.com

Synthesis of 2-C-Methyl-D-ribofuranose and its Protected Forms

The synthesis of 2-C-methyl-D-ribofuranose derivatives is crucial for their incorporation into nucleoside analogs. researchgate.net Effective methods have been developed to produce these sugar moieties, often starting from readily available carbohydrates like D-glucose or D-ribose. researchgate.net One approach involves the preparation of a protected form of 2-C-methyl-D-ribofuranose, such as 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose, which can then be used in nucleoside synthesis. researchgate.net Protecting groups are essential during synthesis to ensure that reactions occur at the desired positions on the sugar ring.

Preparation of Nucleoside Analogs and Related Sugar Derivatives

The modification of nucleosides, particularly at the 2'-position of the sugar moiety, is a significant area of research in medicinal chemistry. nih.gov These modifications can enhance the metabolic stability of the nucleoside analogs and influence their pharmacokinetic and pharmacodynamic properties. nih.gov this compound derivatives are key starting materials for the synthesis of these modified nucleosides. nih.govbohrium.comrsc.org

2'-C-Methyl-Cytidine Synthesis

2'-C-Methyl-cytidine is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity. caymanchem.com It has shown inhibitory effects against various RNA viruses, including hepatitis C virus (HCV), dengue virus, and foot-and-mouth disease virus (FMDV). caymanchem.comnih.gov The synthesis of 2'-C-methyl-cytidine and other 2'-C-methylnucleosides often involves the condensation of a protected 2-C-methyl-ribofuranose derivative with a nucleobase, such as cytosine. researchgate.net

Table 2: Antiviral Activity of 2'-C-Methylcytidine

| Virus | EC50 (µM) |

|---|---|

| Hepatitis C Virus (HCV) | 2.2 |

| Dengue type 2 | 95 |

| West Nile Virus | 80 |

| Yellow Fever Virus | 75 |

| Foot-and-Mouth Disease Virus (FMDV) | 6.4 |

This table is based on data from reference caymanchem.com. EC50 represents the concentration of the compound that inhibits 50% of viral replication.

Enantiomerically Pure 4-Substituted Riboses

The use of 2-C-Methyl-D-ribono-1,4-lactone facilitates the synthesis of enantiomerically pure 4-substituted riboses. chemicalbook.com This is significant because the stereochemistry at the 4'-position of the ribose ring can greatly impact the biological activity of nucleoside analogs. By starting with a chiral precursor like 2-C-Methyl-D-ribono-1,4-lactone, chemists can control the stereochemical outcome of their synthetic routes, leading to the production of specific, biologically active isomers.

Functionalized Derivatives for Specific Research Applications

The core structure of this compound and its lactone form, 2-C-methyl-D-ribono-1,4-lactone, serves as a versatile scaffold for the synthesis of various functionalized derivatives. The introduction of specific chemical moieties onto this backbone allows for the development of molecular tools tailored for a wide array of research applications. These modifications can facilitate the study of biological processes, enable the construction of complex biomolecules, or serve as precursors for pharmacologically active compounds. Key functional groups, such as azides and benzoates, are strategically incorporated to impart unique reactivity and properties, making them invaluable in fields like chemical biology and medicinal chemistry.

Azido-functionalized this compound Derivatives

Azido-functionalized carbohydrates are crucial building blocks in modern chemical biology and glycoconjugate chemistry. springernature.comnih.gov The introduction of an azido (B1232118) (-N₃) group onto the this compound framework provides a versatile chemical handle for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". springernature.comuni-greifswald.de This reaction allows for the efficient and specific covalent linkage of the sugar derivative to other molecules equipped with an alkyne group, such as fluorescent dyes, peptides, or surfaces, without interfering with biological systems. nih.govuni-greifswald.de

A specific example is the synthesis and characterization of 2-Azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-d-ribono-1,5-lactone. researchgate.net The structure and stereochemistry of this compound have been unambiguously confirmed through X-ray crystallography, revealing key conformational features. researchgate.net Such derivatives are stable and can be used in the construction of complex glycoconjugates, which are essential for studying the roles of carbohydrates in biological recognition processes. springernature.com The azido group's stability under many standard synthetic conditions, coupled with its specific reactivity in click chemistry, makes these derivatives powerful tools for labeling and functionalizing biomolecules in vitro and in cellular environments. uni-greifswald.de

Table 1: Research Applications of Azido-functionalized this compound Derivatives

| Derivative Name | Key Functional Group | Primary Research Application | Relevant Technique |

|---|---|---|---|

| 2-Azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-d-ribono-1,5-lactone | Azide (-N₃) | Building block for glycoconjugates | Click Chemistry (CuAAC) |

Benzoate (B1203000) Derivatives in Glycobiology Research

In the field of glycobiology and nucleoside synthesis, protecting groups are essential for controlling reactivity and ensuring regioselectivity during multi-step synthetic sequences. Benzoate esters are widely employed for the protection of hydroxyl groups in carbohydrates due to their stability under various reaction conditions and their reliable methods of introduction and removal. google.comorganic-chemistry.org

In the context of this compound, benzoate derivatives of its lactone form are critical intermediates. For instance, the synthesis of 2′-C-methyladenosine, a modified nucleoside, proceeds through the 2,3,5-tri-O-benzoyl derivative of 2-C-methyl-D-ribono-lactone. google.com This protected lactone is reduced to afford an anomeric mixture of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, which is a key precursor for coupling with a nucleobase. google.com The benzoyl groups serve to protect the hydroxyl functions at the C-2, C-3, and C-5 positions of the ribose scaffold, preventing unwanted side reactions during the synthesis of nucleoside analogues. google.com These analogues are vital tools for studying the structure and function of nucleic acids and for the development of antiviral and anticancer agents.

The use of benzoate protecting groups is a well-established strategy in carbohydrate chemistry, allowing for the intricate manipulations required to build complex, biologically active molecules derived from sugars like this compound. google.com

Table 2: Role of Benzoate Derivatives in Synthesis

| Intermediate Compound | Protecting Group | Purpose | Target Molecule Class |

|---|---|---|---|

| 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribono-lactone | Benzoate (Bz) | Protection of hydroxyl groups | Nucleoside Analogues |

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2-C-Methyl-D-ribonic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the carbon backbone, the methyl group, and the hydroxyl groups. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (relative number of protons) of each signal are key to structural assignment. rsc.org

The exchangeable protons of the carboxylic acid and hydroxyl groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample would cause the -OH and -COOH proton signals to disappear due to hydrogen-deuterium exchange, a useful method for confirming their assignment. ufrgs.br

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-CH₃ | ~1.2 - 1.5 | Singlet (s) | 3H |

| H3 | ~3.8 - 4.2 | Doublet (d) | 1H |

| H4 | ~3.6 - 4.0 | Multiplet (m) | 1H |

| H5a, H5b | ~3.5 - 3.8 | Multiplet (m) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum with one resolved peak for each carbon. docbrown.infooregonstate.edu

The carboxyl carbon (C1) is expected to appear significantly downfield (170-185 ppm) due to the deshielding effect of the two oxygen atoms. The quaternary carbon at the C2 position would also have a characteristic shift, while the carbons bearing hydroxyl groups (C3, C4, C5) would resonate in the typical range for alcohol-substituted carbons (60-80 ppm). The methyl carbon (C2-CH₃) would appear at the most upfield position. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (COOH) | 175 - 180 |

| C2 | 70 - 75 |

| C3 | 72 - 78 |

| C4 | 70 - 75 |

| C5 | 60 - 65 |

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its incorporation into a molecule can serve several research purposes, including tracing metabolic pathways and elucidating reaction mechanisms. nih.gov The replacement of a C-H bond with a stronger C-D bond can slow down metabolic processes that involve the cleavage of that specific bond, an outcome known as the kinetic isotope effect. nih.gov This strategy is increasingly used in drug discovery to improve the pharmacokinetic profiles of molecules. nih.gov

In the context of this compound, deuterium could be incorporated at various positions. For example, late-stage C(sp³)–H deuteration of free carboxylic acids has been achieved using specific catalyst systems, which could potentially be applied to deuterate the methylene (B1212753) (C5) or methine (C3, C4) positions. chemrxiv.org Alternatively, using deuterated starting materials in a synthetic route, such as a deuterated methylating agent (e.g., CD₃I), could install a trideuteromethyl group at the C2 position. researchgate.net Analyzing the resulting deuterated isotopologues by NMR and mass spectrometry would confirm the location and extent of deuterium incorporation.

Mass Spectrometry (MS) for Molecular Characterization and Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns. uva.nl When coupled with a separation technique like gas chromatography (GC), it becomes a highly sensitive and specific tool for identifying and quantifying compounds in complex mixtures. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a technique where a sample is thermally decomposed in an inert atmosphere before the resulting smaller, volatile fragments are separated by GC and identified by MS. pstc.org This method is particularly useful for analyzing non-volatile compounds and complex materials. researchgate.net

The application of Py-GC/MS to this compound would involve heating the compound to a high temperature (e.g., 500-700°C), causing its chemical bonds to break in a reproducible manner. jyu.fi The resulting pyrogram, or GC chromatogram of the pyrolysis products, would serve as a chemical "fingerprint." pstc.org The fragmentation of a sugar acid like this compound would likely proceed through decarboxylation (loss of CO₂), dehydration (loss of H₂O), and cleavage of the carbon-carbon backbone. The mass spectra of the resulting volatile fragments (e.g., smaller acids, ketones, furans) would then be used to identify them, providing indirect structural information about the parent molecule. unibo.it

Metabolomics involves the comprehensive study of metabolites in biological systems to understand physiological states and disease processes. nih.gov Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique in metabolomics for the analysis of small, volatile, and thermally stable molecules. umb.edu

Polar compounds like this compound are not directly suitable for GC analysis due to their low volatility. Therefore, a chemical derivatization step is required to convert them into more volatile and thermally stable analogues. nih.gov A common method is trimethylsilylation, where the acidic protons of the carboxyl and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. chalmers.se

The resulting per-TMS derivative of this compound can be readily analyzed by GC/MS. The NIST WebBook contains mass spectrometry data for the pentakis-TMS derivative of 2-C-Methyl-ribonic acid (trimethylsilyl 2-C-methyl-2,3,4,5-tetrakis-O-(trimethylsilyl)ribonate). nist.govnist.gov This derivative has a molecular weight of 541.0615 g/mol and a chemical formula of C₂₁H₅₂O₆Si₅. nist.gov The electron ionization (EI) mass spectrum of this derivative shows a characteristic fragmentation pattern that can be used for its identification in metabolomic studies.

Table 3: Key Mass Spectral Fragments for this compound pentakis-TMS derivative Data sourced from the NIST WebBook for "Ribonic acid, 2-C-methyl-2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester". nist.gov

| m/z | Relative Intensity (%) | Possible Fragment Interpretation |

|---|---|---|

| 73 | 100.0 | [Si(CH₃)₃]⁺ |

| 147 | 35.0 | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

| 205 | 20.0 | [CH(OTMS)CH₂OTMS]⁺ |

| 232 | 15.0 | Loss of C₄H₁₀O₂Si₂ from a larger fragment |

| 307 | 10.0 | Cleavage between C3-C4 |

By monitoring for the characteristic retention time and mass spectral fragments of this derivative, researchers can identify and quantify this compound in biological samples like urine, plasma, or cell extracts, thereby helping to elucidate its role in metabolic networks. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of intermediates within the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, including compounds structurally related to this compound. The analysis of these polar, phosphorylated intermediates is challenging due to their hydrophilicity and often low intracellular concentrations. nih.gov Consequently, specialized HPLC methods, often coupled with mass spectrometry (MS), have been developed for their sensitive and accurate determination. researchgate.netnih.gov

A robust method for analyzing these metabolites is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov HILIC-based methods, often coupled to a time-of-flight (TOF) mass spectrometer, enable the simultaneous measurement of multiple intermediates from the MEP pathway. nih.govspringernature.com For instance, a quantitative metabolomics approach using liquid chromatography-mass spectrometry (LC-MS) has been successfully applied to measure the intracellular concentrations of seven MEP pathway intermediates in Zymomonas mobilis. nih.gov This approach is critical for identifying metabolic bottlenecks and informing metabolic engineering strategies. nih.govasm.org

In a patent describing the preparation of this compound-1,4-lactone, a derivative of this compound, HPLC was used to confirm the purity of the final product, achieving over 99.7% purity after recrystallization. google.com While specific chromatographic conditions were not detailed, this highlights the applicability of HPLC for quality control in the synthesis of this class of compounds.

For the broader analysis of MEP pathway intermediates, specific HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) conditions have been established. These methods typically employ either HILIC or reversed-phase C18 columns, often with MS detection for enhanced sensitivity and specificity. researchgate.netasm.org

Below is a table summarizing typical chromatographic conditions used for the analysis of MEP pathway intermediates, which would be applicable for the analysis of this compound and its phosphorylated analogs.

Table 1: HPLC and UHPLC Conditions for Analysis of MEP Pathway Intermediates

| Parameter | Method 1: HILIC-TOF-MS nih.gov | Method 2: UHPLC-Q Exactive MS asm.org |

|---|---|---|

| Chromatography System | Agilent 1200 Rapid Resolution HPLC | Vanquish UHPLC system |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reverse-phase C18 (2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous buffer | Not specified |

| Flow Rate | Not specified | Not specified |

| Column Temperature | Not specified | 25°C |

| Detector | Agilent 6210 TOF MS | Q Exactive hybrid quadrupole-Orbitrap MS |

| Ionization Mode | Not specified | Electrospray Ionization (ESI), Negative-ion mode |

| Application | Analysis of isoprenoid intermediates in metabolically engineered Escherichia coli. | Metabolomics analysis of MEP pathway in Zymomonas mobilis. |

X-ray Crystallography for Related Enzyme-Ligand Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of enzymes at atomic resolution, providing critical insights into their catalytic mechanisms and substrate binding modes. While no crystal structures of enzymes in complex with this compound are currently available, extensive crystallographic studies have been conducted on enzymes of the MEP pathway, which utilize the structurally similar and biologically crucial intermediate, 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govpnas.orgnih.gov These studies are fundamental for understanding how this class of molecules is recognized and processed, and they provide a structural blueprint for the design of specific inhibitors. acs.org

The MEP pathway is essential for many pathogens but absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. acs.orgnih.gov Structural biology, particularly X-ray crystallography, has been central to validating these targets and guiding drug discovery efforts. nih.gov

One key enzyme that has been structurally characterized is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of MEP and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.govuniprot.orgwikipedia.org The crystal structures of IspD from various organisms, both in its apo form and in complex with its substrate CTP, have revealed the conformational changes required for catalysis. nih.gov For example, the structure of IspD from Bacillus subtilis showed concerted movements of the P-loop and other loops near the active site, which are essential for the reaction. nih.gov

Another crucial enzyme, 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), has also been the subject of detailed crystallographic investigation. pnas.orgnih.gov The crystal structure of E. coli IspF in complex with cytidine 5′-diphosphate revealed a homotrimeric structure where the active sites are formed at the interface between subunits. pnas.org These structures provide a detailed view of the enzyme's active site and the interactions that stabilize its ligands.

The table below summarizes key X-ray crystal structures of MEP pathway enzymes that interact with MEP or its derivatives, providing a framework for how an enzyme complexed with this compound could be studied.

Table 2: Representative X-ray Crystal Structures of MEP Pathway Enzymes

| PDB ID | Enzyme | Organism | Ligand(s) | Resolution (Å) | Reference |

|---|---|---|---|---|---|

| 5I5Q | 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) | Bacillus subtilis | Cytidine Triphosphate (CTP) | 2.10 | nih.gov |

| 1H4X | 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | Escherichia coli | Cytidine 5'-diphosphate (CDP), Mn²⁺ | 1.80 | pnas.org |

| 1OK8 | 4-diphosphocytidyl-2C-methyl-D-erythritol kinase (IspE) | Escherichia coli | AMP-PNP, CDP-ME | 1.85 | nih.gov |

| 1INI | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) | Escherichia coli | Sulfate Ion | 1.90 | wikipedia.org |

Biochemical Roles and Enzymatic Interactions

Interaction with Enzymes in Metabolic Regulation

The regulation of metabolic pathways is a critical cellular process, and compounds structurally related to 2-C-methyl-D-ribonic acid have been identified as potent modulators of key enzymes. A notable example is the inhibition of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a central enzyme in carbon fixation.

While direct inhibition of RuBisCO by this compound is not extensively documented, the structurally analogous compound, 2-carboxyarabinitol-1-phosphate (CA1P), serves as a well-characterized natural inhibitor. wikipedia.orgnih.gov CA1P is a potent, naturally occurring inhibitor of RuBisCO, playing a significant role in the diurnal regulation of photosynthesis in many plant species. nih.gov During periods of low light or darkness, CA1P accumulates and binds tightly to the activated, carbamylated catalytic sites of RuBisCO, rendering the enzyme inactive. nih.gov This inhibition is believed to prevent wasteful carbon fixation when energy from sunlight is limited.

The structural similarity between CA1P and the transition state intermediate of the RuBisCO carboxylation reaction is the basis for its tight binding and inhibitory effect. nih.gov In darkened bean leaves, it has been estimated that approximately 75% of RuBisCO catalytic sites are bound with CA1P, underscoring the physiological relevance of this inhibition. nih.gov Upon illumination, the enzyme RuBisCO activase facilitates the release of CA1P from the catalytic sites, and a specific phosphatase subsequently hydrolyzes CA1P to a non-inhibitory form. nih.gov

The interaction between RuBisCO and CA1P is characterized by its tight-binding nature. While specific dissociation constants (Kd) are not always explicitly reported, the slow dissociation and the need for an accessory protein (RuBisCO activase) to remove the inhibitor highlight the strength of the interaction. The kinetics of RuBisCO activation and deactivation in response to light are intricately linked to the metabolism of CA1P. nih.gov

Studies on the light-dependent kinetics of CA1P metabolism have revealed a dynamic balance between its synthesis and degradation. nih.gov The rate of CA1P synthesis and the consequent reduction in the total catalytic activity of RuBisCO are maximal at low light intensities. nih.gov For instance, in Phaseolus vulgaris, a significant amount of CA1P, equivalent to about 25% of the RuBisCO catalytic site content, can be synthesized in less than a minute under low light conditions. nih.gov The degradation of CA1P upon illumination also follows distinct kinetic phases, with unbound CA1P being degraded at very low light levels, followed by the release and degradation of RuBisCO-bound CA1P at higher light intensities. nih.gov

| Parameter | Observation in Phaseolus vulgaris | Reference |

| Inhibitor | 2-carboxyarabinitol-1-phosphate (CA1P) | nih.gov |

| Target Enzyme | Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | nih.gov |

| Mechanism of Inhibition | Tight binding to carbamylated catalytic sites | nih.gov |

| Physiological Role | Diurnal regulation of photosynthesis | nih.gov |

| Inhibition under Darkness | ~75% of RuBisCO sites bound by CA1P | nih.gov |

| Kinetics of Synthesis (Low Light) | Synthesis of ~25% of RuBisCO site equivalents in < 1 minute | nih.gov |

| Reversal of Inhibition | Mediated by RuBisCO activase and CA1P phosphatase upon illumination | nih.gov |

Substrate Recognition and Catalytic Mechanisms of Biosynthetic Enzymes

This compound is closely related to 2-C-methyl-D-erythritol 4-phosphate (MEP), a key intermediate in the non-mevalonate pathway for isoprenoid biosynthesis. The enzymes that catalyze the formation and conversion of MEP provide insight into the substrate recognition and catalytic mechanisms relevant to this class of compounds.

The conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP is catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (IspC), the first committed step in the MEP pathway. nih.gov The subsequent reaction, the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from MEP and CTP, is catalyzed by 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD). wikipedia.orguniprot.org

The catalytic mechanism of IspC involves an intramolecular rearrangement and a reduction. researchgate.net The reaction proceeds via a retro-aldol/aldol (B89426) mechanism. researchgate.net Structural and kinetic studies of IspC have provided details on its substrate binding and active site. The enzyme requires a divalent metal ion, such as Mg2+, for activity. nih.gov The active site is located in a deep cleft, and a flexible loop closes over this site upon substrate binding. acs.org The indole (B1671886) group of a tryptophan residue (Trp211) has been shown to play a role in inhibitor recognition by opening up a hydrophobic pocket. nih.gov

IspD catalyzes the transfer of a cytidylyl group from CTP to MEP. nih.gov Kinetic characterization of IspD from Plasmodium falciparum has shown that inhibitors can be competitive with respect to CTP but not MEP. nih.gov The active site of IspD accommodates both the nucleotide (CTP) and the sugar phosphate (B84403) (MEP) substrates. uniprot.org

| Enzyme | Gene | Substrate(s) | Product(s) | Catalytic Mechanism | Cofactor(s) |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | ispC | 1-deoxy-D-xylulose 5-phosphate (DXP), NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP), NADP+ | Intramolecular rearrangement (retro-aldol/aldol) and reduction | Mg2+ or Mn2+ |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | ispD | 2-C-methyl-D-erythritol 4-phosphate (MEP), CTP | 4-diphosphocytidyl-2-C-methyl-D-erythritol, Diphosphate (B83284) | Nucleotidyl transfer | Divalent Cation |

Detailed kinetic parameters have been determined for some of these biosynthetic enzymes. For example, the Km of Mycobacterium tuberculosis IspC for DXP was found to be 47.1 μM, and for NADPH, it was 29.7 μM. nih.gov

| Enzyme | Organism | Substrate | Km (μM) | Reference |

| IspC | Mycobacterium tuberculosis | 1-deoxy-D-xylulose 5-phosphate (DXP) | 47.1 | nih.gov |

| IspC | Mycobacterium tuberculosis | NADPH | 29.7 | nih.gov |

Degradation Pathways and Formation in Complex Systems

Formation from Carbohydrate Degradation under Alkaline Conditions

Under alkaline conditions, carbohydrates undergo a series of complex reactions, including enolization, isomerization, and rearrangement, which can lead to the formation of saccharinic acids. 2-C-methyl-D-ribonic acid is a notable metasaccharinic acid formed through these pathways from various sugar precursors.

The degradation of D-fructose in an alkaline environment, such as in the presence of aqueous calcium hydroxide (B78521) (Ca(OH)2), yields a variety of products, including saccharinic acids. researchgate.net The reaction proceeds through the formation of enediol intermediates, which then undergo a benzilic acid-type rearrangement. This rearrangement is a key step in the formation of 2-C-methyl aldonic acids.

Specifically, derivatives of D-fructose have been shown to be direct precursors. For instance, the treatment of N,N-disubstituted-1-amino-1-deoxy-D-fructoses (fructosamines) with calcium salts in a non-aqueous medium can yield 2-C-methyl-D-ribono-1,4-lactone, the cyclic ester of this compound. google.com This conversion underscores a specific pathway where fructose (B13574) derivatives rearrange to form the stable five-carbon saccharinic acid structure.

Disaccharides and polysaccharides also serve as precursors to this compound under alkaline conditions. The initial step involves the cleavage of glycosidic bonds, releasing monosaccharide units that can then enter the degradation pathways.

Maltose (B56501) : As a disaccharide composed of two α-D-glucose units, maltose undergoes alkaline degradation to form saccharinic acids. rsc.org The process involves the degradation of the reducing glucose unit, leading to the formation of various acid products. Research on the alkaline treatment of related glucose polymers like cellulose (B213188) has shown the formation of minor amounts of 2-C-methylribonic acid groups, indicating this pathway is also accessible from glucose-based structures. researchgate.net

Turanose (B8075302) and Inulin (B196767) : These carbohydrates contain fructose units. Under thermal and alkaline stress (e.g., 130–140°C), the fructofuranosyl linkages in these molecules are cleaved. researchgate.net The liberated D-fructose then degrades via the mechanisms described previously, making both turanose and inulin potential sources for the formation of this compound.

| Carbohydrate | Type | Degradation Condition | Key Intermediate/Process |

|---|---|---|---|

| D-Fructose | Monosaccharide | Aqueous Ca(OH)₂ | Enediol intermediates, Benzilic acid rearrangement |

| Maltose | Disaccharide | Alkaline conditions | Degradation of reducing glucose unit |

| Turanose | Disaccharide | Alkaline conditions, 130–140°C | Cleavage of glycosidic bond, release and degradation of D-fructose |

| Inulin | Polysaccharide (Fructan) | Alkaline conditions, 130–140°C | Cleavage of fructofuranosyl linkages, release and degradation of D-fructose |

Formation in Maillard Reaction Model Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is another significant pathway for the formation of this compound. researchgate.net This reaction is responsible for the color and flavor development in many thermally processed foods.

During the intermediate stages of the Maillard reaction, reactive sugar fragments and intermediates, such as α-dicarbonyl compounds (e.g., glucosone), are formed. researchgate.net In the presence of oxidizing agents, these intermediates can undergo further transformations. One such transformation is the oxidative cleavage of α-dicarbonyl moieties. researchgate.net This cleavage pathway leads to the formation of various aldonic acids, including this compound. researchgate.net This oxidative mechanism competes with the more common browning and aroma-producing pathways, and an increase in these oxidative transformations can lead to a reduction in color and aroma development in Maillard reaction systems. researchgate.net

The identification of this compound in Maillard reaction products is often accomplished by analyzing its stable lactone derivative, 2-C-methyl-D-ribono-1,4-lactone. Using methodologies such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) with in-situ derivatization, researchers have identified the silylated form of this lactone in model systems. researchgate.net

In studies involving glucose and glycine (B1666218) model systems, one of the identified nonvolatile oxidation products was 2-C-methyl-2,3,5-tris-O-(trimethylsilyl)-D-ribonic acid gamma-lactone. researchgate.net This finding confirms that the parent compound, this compound, is generated through the oxidative degradation of sugar intermediates within the Maillard reaction cascade.

| Parent Compound | Identified Derivative (Silylated) | Analytical Method | Model System |

|---|---|---|---|

| 2-C-Methyl-D-ribono-1,4-lactone | 2-C-methyl-2,3,5-tris-O-(trimethylsilyl)-D-ribonic acid gamma-lactone | Py-GC-MS | Glucose/Glycine |

Applications in Advanced Chemical and Biochemical Research

Use as Synthons in Organic Synthesis

2-C-Methyl-D-ribonic acid, often in its lactone form (2-C-methyl-D-ribono-1,4-lactone), serves as a versatile and crucial synthon—a molecular fragment used as a building block—in the asymmetric synthesis of a variety of complex organic molecules. nih.govnih.govresearchgate.net Its inherent chirality and densely functionalized structure make it an attractive starting material for creating stereochemically defined products. nih.govnih.govnih.gov

One of the most significant applications of this compound is in the synthesis of modified nucleosides, which are cornerstone molecules in the development of antiviral and anticancer therapeutics. oup.comlibretexts.org The introduction of a methyl group at the 2'-position of the ribose sugar can significantly alter the biological activity and metabolic stability of nucleoside analogues. nih.gov Specifically, 2-C-methyl-D-ribono-1,4-lactone is a key intermediate in the preparation of 2'-C-methyl-substituted nucleosides. oup.comnih.gov Research has demonstrated that certain 2'-C-methyl branched purine (B94841) and pyrimidine (B1678525) C-nucleosides exhibit potent and selective anti-HCV (Hepatitis C virus) activity. nih.gov

The synthesis of these antiviral compounds often involves the conversion of 2-C-methyl-D-ribono-1,4-lactone into a suitably protected ribofuranose derivative, which is then coupled with a heterocyclic base. oup.com This approach allows for the creation of C-nucleosides, where the sugar is linked to the base via a stable carbon-carbon bond, potentially offering improved pharmacokinetic properties over their N-nucleoside counterparts. nih.gov

Beyond nucleosides, 2-C-methyl-D-ribono-1,4-lactone is employed in the synthesis of other valuable chemical entities. It is a precursor for enantiomerically pure 4-substituted riboses and can be used to prepare saccharinic acids and other lactones. mdpi.com These derivatives, in turn, can serve as building blocks for a range of other compounds, including certain herbicidal esters. mdpi.com The ability to construct complex, stereochemically defined molecules from this chiral synthon underscores its importance in modern organic synthesis.

Table 1: Applications of this compound and its Lactone as a Synthon

| Category of Synthesized Molecule | Specific Examples | Significance |

|---|---|---|

| Antiviral Nucleosides | 2'-C-Methyl-C-nucleosides | Potent inhibitors of HCV NS5B polymerase. nih.gov |

| β-D-2′-C-methyl-cytidine | A key sugar analogue in antiviral drug development. oup.com | |

| Branched-Chain Sugars | Enantiomerically pure 4-substituted riboses | Chiral building blocks for complex molecule synthesis. mdpi.com |

| Saccharinic Acids and Lactones | Various derivatives | Intermediates in the synthesis of other fine chemicals. mdpi.com |

| Herbicidal Compounds | Specific herbicidal esters | Potential applications in agriculture. mdpi.com |

Application in Glycobiology Research

Glycobiology is the study of the structure, biosynthesis, and function of glycans (sugar chains), which are ubiquitous on the surface of cells and play critical roles in cellular communication, recognition, and disease processes. chemrxiv.orgmdpi.com The introduction of modifications to the sugar backbone, such as methylation or branching, can have profound effects on the biological activity of these glycans. nih.govacs.org

While direct and extensive research on the specific roles of this compound in glycobiology is an emerging area, the significance of structurally related methylated and branched-chain sugars in biological systems provides a strong rationale for its investigation. For instance, methylated sugars are found in the glycans of various organisms, including bacteria, fungi, and plants, where they can act as immunodominant epitopes or play roles in molecular recognition. nih.gov

The presence of a methyl group on a sugar can influence its interaction with lectins, which are proteins that specifically bind to carbohydrates. oup.comlibretexts.orgresearchgate.net These interactions are fundamental to many biological processes, from immune responses to pathogen recognition. libretexts.org The unique stereochemistry of this compound could lead to selective binding by certain lectins, making it a potential tool for probing lectin specificity and function.

Furthermore, the synthesis of glycoconjugates—molecules where glycans are attached to proteins or lipids—is a key aspect of glycobiology research. nih.govresearchgate.net As a modified monosaccharide, this compound could be enzymatically or chemically incorporated into larger glycan structures. nih.govresearchgate.net The resulting modified glycans could then be used to study the effects of branching and methylation on glycan conformation, stability, and biological activity. This could provide valuable insights into the "sugar code" that governs cellular interactions. researchgate.net

Development of Novel Research Tools and Probes

The unique chemical structure of this compound makes it a candidate for the development of specialized research tools and probes to investigate biological systems. By attaching reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282), derivatives of this compound can be transformed into powerful tools for a variety of applications. nih.govnih.govlabinsights.nl

Fluorescent probes are indispensable in modern cell biology for visualizing and tracking molecules of interest within living cells. nih.govlabinsights.nlresearchgate.net A derivative of this compound could be chemically modified to incorporate a fluorophore. labinsights.nl Such a probe could potentially be used to study the uptake and metabolism of branched-chain sugars or to investigate the binding sites of enzymes and receptors that recognize these structures. nih.govnih.gov For example, fluorescently labeled nucleoside analogues synthesized from 2-C-methyl-D-ribono-1,4-lactone could be used to study the activity of viral polymerases or nucleoside kinases. nih.gov

Similarly, the attachment of a biotin tag to a this compound derivative would create a valuable affinity probe. mdpi.com Biotin's strong and specific interaction with streptavidin allows for the selective isolation and detection of molecules that bind to the biotinylated probe. researchgate.net A biotinylated version of a this compound-containing glycoconjugate, for instance, could be used to identify and isolate lectins or other carbohydrate-binding proteins from complex biological mixtures. mdpi.comresearchgate.net

The development of such probes would enable researchers to ask more specific questions about the biological roles of branched-chain sugars and to develop high-throughput screening assays for the discovery of new drugs that target the enzymes and receptors involved in their metabolism and recognition. nih.gov

Table 2: Potential Research Probes Derived from this compound

| Type of Probe | Reporter/Tag | Potential Research Application |

|---|

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | - Visualizing cellular uptake and localization. labinsights.nl

Exploration in Biotechnological Production of Value-Added Chemicals

The production of fine and specialty chemicals through microbial fermentation and metabolic engineering is a rapidly growing field of biotechnology that offers a sustainable alternative to traditional chemical synthesis. mdpi.comnih.govnih.govbohrium.com While the biotechnological production of this compound is not yet established on a commercial scale, the principles and techniques used for the microbial production of other organic acids and value-added chemicals are directly applicable. researchgate.netbohrium.combris.ac.ukupenn.edu

Currently, 2-C-methyl-D-ribono-1,4-lactone can be synthesized chemically from D-fructose. mdpi.comgoogle.comnih.gov However, this process can have limitations in terms of yield and environmental impact. mdpi.com A biotechnological route, using engineered microorganisms such as Escherichia coli or the yeast Saccharomyces cerevisiae, could offer a more sustainable and potentially more efficient method of production. nih.govnih.govupenn.eduresearchgate.netmdpi.comnih.govnih.gov

The development of a microbial cell factory for this compound production would likely involve several key metabolic engineering strategies:

Pathway Identification and Introduction: Identifying or engineering a metabolic pathway that converts a simple sugar, like glucose, into this compound. This might involve the introduction of heterologous enzymes from other organisms or the engineering of existing enzymes to have novel activities. nih.govnih.gov

Precursor Supply Enhancement: Modifying the host organism's central metabolism to increase the intracellular supply of key precursors needed for the production pathway. bohrium.comresearchgate.net

Elimination of Competing Pathways: Deleting genes that encode for enzymes that divert metabolic flux away from the desired product and towards the formation of unwanted byproducts. nih.govbohrium.com

Optimization of Fermentation Conditions: Developing a robust fermentation process, including optimizing factors such as nutrient feed rates, pH, and aeration, to maximize product titer, rate, and yield. researchgate.net

The successful application of these strategies has led to the efficient microbial production of a wide range of organic acids and other valuable chemicals. bohrium.combris.ac.ukupenn.edu Applying these principles to this compound could pave the way for its large-scale, bio-based production for use in the pharmaceutical and chemical industries. nih.govresearcher.life

Future Research Directions

Elucidation of Undiscovered Biosynthetic Pathways

A significant area for future investigation is the complete elucidation of the biosynthetic pathways leading to 2-C-methyl-D-ribonic acid. While the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is known for the biosynthesis of isoprenoid precursors, the specific enzymatic steps that might lead to this compound are not yet fully understood. pnas.orgnih.gov Isoprenoids are a vast class of natural products essential for all living organisms. echelon-inc.com In plants and many microorganisms, the MEP pathway, which takes place in the plastids, is the exclusive route for the synthesis of the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com

Future research should focus on identifying and characterizing the enzymes that could potentially catalyze the conversion of intermediates in the MEP pathway, or other central metabolic routes, to this compound. This could involve techniques such as stable isotope labeling studies to trace the metabolic fate of precursors, gene knockout experiments to identify essential genes, and in vitro enzymatic assays with purified recombinant enzymes. core.ac.uknih.gov Uncovering these pathways will not only deepen our understanding of microbial and plant metabolism but also provide the genetic blueprints for the bio-based production of this compound.

Development of Novel Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful approach for the efficient production of this compound and its derivatives. nih.govresearchgate.net Future research in this area could focus on the discovery and engineering of novel enzymes with desired activities and substrate specificities. For instance, sialic acid aldolases have been successfully used in the chemoenzymatic synthesis of modified sialic acids, demonstrating the potential of this enzyme class for the synthesis of sugar acids. nih.gov

A promising strategy involves a multi-enzyme, one-pot synthesis approach, which can improve efficiency and reduce downstream processing costs. nih.gov The development of robust and scalable chemoenzymatic routes would be a significant step towards the sustainable production of this compound for various applications. Historical synthetic methods for the related compound 2-C-methyl-D-ribono-lactone often suffered from low yields, highlighting the need for more efficient synthetic strategies. google.com

Advanced Structural Studies of Enzyme-Substrate Complexes

To fully understand the catalytic mechanisms of enzymes involved in the biosynthesis or modification of this compound, advanced structural studies of enzyme-substrate complexes are crucial. X-ray crystallography and cryo-electron microscopy can provide high-resolution snapshots of how the substrate binds to the active site of the enzyme and the conformational changes that occur during catalysis. core.ac.uknih.govcolumbia.edunih.gov

For example, the crystal structure of 2C-methyl-d-erythritol 2,4-cyclodiphosphate synthase, an essential enzyme in the MEP pathway, has provided valuable insights into its mechanism. pnas.org Similar studies on enzymes that potentially utilize this compound as a substrate would be invaluable. This knowledge can guide protein engineering efforts to improve enzyme efficiency, stability, and substrate specificity, which is essential for developing efficient biocatalysts for industrial applications.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides a powerful toolkit for investigating the reaction mechanisms of enzymes at an atomic level. nih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reaction, identify key intermediates and transition states, and elucidate the roles of active site residues.

Future computational studies could focus on the enzymes identified in the biosynthetic pathways of this compound. By simulating the enzymatic reaction, researchers can gain insights that are often difficult to obtain through experimental methods alone. These computational models can be used to predict the effects of mutations on enzyme activity, guiding the rational design of improved biocatalysts. For instance, mechanistic studies on 2-C-methyl-D-erythritol 4-phosphate (MEP) synthase have utilized kinetic experiments and substrate analogues to propose a retro-aldol/aldol (B89426) mechanism, a hypothesis that could be further explored and refined using computational approaches. nih.gov

Expanding Applications in Synthetic Biology and Metabolic Engineering

The fields of synthetic biology and metabolic engineering offer exciting opportunities for the sustainable production of this compound and other valuable chemicals. nih.govmdpi.comyoutube.com By harnessing the power of synthetic DNA and genetic engineering, microorganisms such as E. coli or yeast can be engineered to become efficient cell factories for the production of target molecules. nih.govmdpi.comyoutube.com

Once the biosynthetic pathway for this compound is fully elucidated, the corresponding genes can be assembled into a synthetic pathway and introduced into a suitable host organism. mdpi.com Further metabolic engineering strategies can then be applied to optimize the production titer, yield, and productivity. This may involve upregulating the expression of pathway enzymes, eliminating competing metabolic pathways, and optimizing fermentation conditions. mdpi.comresearchgate.net The development of such engineered microbial strains could provide a cost-effective and environmentally friendly alternative to chemical synthesis.

Q & A

Q. What frameworks ensure ethical and rigorous data reporting in studies involving this compound?

- Methodological Answer :

- Adhere to ICMJE standards for chemical characterization (e.g., CAS numbers, purity grades) .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Disclose conflicts of interest and funding sources in compliance with journal policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.